Acetic acid, 3-chlorobutyl ester
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Overview
Description
3-Chlorobutyl acetate is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobutyl acetate can be synthesized through the esterification of 3-chlorobutanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, 3-chlorobutyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 3-chlorobutanol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobutyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 3-chlorobutyl acetate can be hydrolyzed to produce 3-chlorobutanol and acetic acid.
Substitution: The chlorine atom in 3-chlorobutyl acetate can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Substitution: Nucleophilic substitution reactions typically require a nucleophile, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Hydrolysis: 3-Chlorobutanol and acetic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
3-Chlorobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chlorobutyl acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Similar ester structure but without the chlorine atom.
3-Chloropropyl acetate: Similar structure but with one less carbon atom in the alkyl chain.
4-Chlorobutyl acetate: Similar structure but with the chlorine atom on a different carbon.
Uniqueness
3-Chlorobutyl acetate is unique due to the presence of both an ester functional group and a chlorine atom in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2203-36-3 |
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Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
3-chlorobutyl acetate |
InChI |
InChI=1S/C6H11ClO2/c1-5(7)3-4-9-6(2)8/h5H,3-4H2,1-2H3 |
InChI Key |
UDSOIUSFQZZUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C)Cl |
Origin of Product |
United States |
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